molecular formula C24H33N5O3 B12384706 N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide

Cat. No.: B12384706
M. Wt: 439.6 g/mol
InChI Key: MOTWRGZBKMOCKM-UHFFFAOYSA-N
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Description

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide is a complex organic compound with a molecular formula of C24H33N5O3 and a molecular weight of 439.55 g/mol . This compound is known for its unique structure, which includes an imidazoquinoline core, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide involves multiple steps. The reaction conditions typically involve the use of organic solvents like dichloromethane and methanol, and purification is achieved through flash column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The purity of the final product is ensured through rigorous quality control measures, including HPLC and NMR analysis .

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include dichloromethane, methanol, potassium permanganate, and lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of amine-substituted products .

Scientific Research Applications

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide involves its interaction with specific molecular targets. The imidazoquinoline core is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its imidazoquinoline core and methoxyethyl group make it particularly versatile for various applications .

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide

InChI

InChI=1S/C24H33N5O3/c1-17(30)28(18-9-15-32-16-10-18)12-5-6-13-29-21(11-14-31-2)27-22-23(29)19-7-3-4-8-20(19)26-24(22)25/h3-4,7-8,18H,5-6,9-16H2,1-2H3,(H2,25,26)

InChI Key

MOTWRGZBKMOCKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CCCCN1C(=NC2=C1C3=CC=CC=C3N=C2N)CCOC)C4CCOCC4

Origin of Product

United States

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